4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Catalog No.
S12489233
CAS No.
M.F
C26H32N2O5
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimeth...

Product Name

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H32N2O5/c1-5-6-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(29)11-8-18)28(14-13-27(3)4)26(32)25(22)31/h7-12,16,23,29-30H,5-6,13-15H2,1-4H3/b24-22+

InChI Key

OBMZGXRCIQAZBE-ZNTNEXAZSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O)C

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)/O)C

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C28H35N3O6C_{28}H_{35}N_{3}O_{6} and a molecular weight of approximately 509.6 g/mol. This compound features a pyrrolidine core, which is functionalized with various substituents including a butoxy group, a dimethylaminoethyl group, and multiple aromatic rings that contribute to its chemical properties and potential biological activities. The presence of hydroxyl and carbonyl groups enhances its reactivity and solubility in organic solvents.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The carbonyl group can be reduced to form an alcohol.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. These reactions are essential for modifying the compound's structure to enhance its properties or biological activity.

Preliminary studies suggest that 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may exhibit significant biological activity, particularly in enzyme interactions and protein binding. The unique arrangement of functional groups allows it to interact with various biological targets, potentially influencing pathways related to cell signaling and metabolism.

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzoyl Chloride: The reaction of 4-butoxy-3-methylbenzoic acid with thionyl chloride yields the corresponding benzoyl chloride.
  • Coupling with Pyrrole Derivative: The benzoyl chloride is then reacted with a pyrrole derivative in the presence of a base to form the desired product.

Industrial production may utilize optimized synthetic routes to increase yield and reduce costs, potentially employing continuous flow reactors for efficiency.

This compound has several applications across different fields:

  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Material Science: It may be used in the production of specialty chemicals with specific properties.

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

452.23112213 g/mol

Monoisotopic Mass

452.23112213 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

Explore Compound Types